1-Propanone, 1-(2-methoxy-1-naphthalenyl)-
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Overview
Description
1-(2-methoxynaphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, featuring a methoxy group at the second position and a propanone group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxynaphthalen-1-yl)propan-1-one typically involves the reaction of 2-methoxynaphthalene with propanone under specific conditions. One common method is the Friedel-Crafts acylation, where 2-methoxynaphthalene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1-(2-methoxynaphthalen-1-yl)propan-1-one may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 1-(2-methoxynaphthalen-1-yl)propan-1-oic acid.
Reduction: Formation of 1-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-methoxynaphthalen-1-yl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxynaphthalen-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and propanone groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-methoxynaphthalen-2-yl)propan-2-one: Similar structure but with the methoxy group at the sixth position.
1-(2-methoxynaphthalen-1-yl)propan-2-one: Similar structure but with the propanone group at the second position.
Uniqueness
1-(2-methoxynaphthalen-1-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and propanone groups can affect the compound’s electronic properties and steric interactions, leading to distinct behavior compared to its analogs.
Properties
CAS No. |
25801-58-5 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C14H14O2/c1-3-12(15)14-11-7-5-4-6-10(11)8-9-13(14)16-2/h4-9H,3H2,1-2H3 |
InChI Key |
JTPFWUSNQJOLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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